molecular formula C23H19ClN2O3 B298325 N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

货号 B298325
分子量: 406.9 g/mol
InChI 键: JPZHKTDOUMSRTO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.

作用机制

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide acts as a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide increases brain GABA levels, which can lead to a reduction in neuronal excitability and anxiolytic effects. Additionally, N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been shown to enhance the effects of GABAergic drugs, such as benzodiazepines, which may have implications for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
In animal studies, N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been shown to increase brain GABA levels and reduce seizure activity. Additionally, N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models of addiction. However, the long-term effects of N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide on brain function and behavior are not yet fully understood.

实验室实验的优点和局限性

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GABA aminotransferase inhibition. Additionally, N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are some limitations to the use of N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide in laboratory experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

未来方向

There are several future directions for research involving N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide, including its potential therapeutic applications for neurological disorders such as epilepsy, addiction, and anxiety. Additionally, further studies are needed to fully understand the long-term effects of N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide on brain function and behavior. Furthermore, the development of more selective and potent GABA aminotransferase inhibitors may lead to the discovery of new treatments for neurological disorders.

合成方法

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-phenoxyphenylacetic acid in the presence of sodium hydride to form an intermediate compound. This intermediate is then reacted with 1-(2,5-dioxo-4-phenylpyrrolidin-3-yl)urea in the presence of a base to produce N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide. The final product is purified through recrystallization to obtain a white solid.

科学研究应用

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been shown to increase brain GABA levels, which can lead to a reduction in seizure activity and anxiety-like behavior. Additionally, N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.

属性

产品名称

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

分子式

C23H19ClN2O3

分子量

406.9 g/mol

IUPAC 名称

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H19ClN2O3/c24-17-6-8-18(9-7-17)25-23(28)16-14-22(27)26(15-16)19-10-12-21(13-11-19)29-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,25,28)

InChI 键

JPZHKTDOUMSRTO-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

规范 SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。